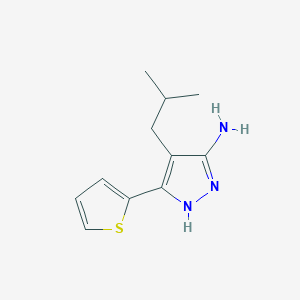
4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a tert-butyl group, a sulfonamide group, and a benzamide structure, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide typically involves multiple steps, including the introduction of the bromine atom, the tert-butyl group, and the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-((4-methylphenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide
- 4-Bromo-2-((4-ethylphenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide
- 4-Bromo-2-((4-isopropylphenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide
Uniqueness
4-Bromo-2-((4-(tert-butyl)phenyl)sulfonamido)-N-(3,5-dimethoxyphenyl)benzamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability, selectivity, and potency compared to similar compounds.
Eigenschaften
Molekularformel |
C25H27BrN2O5S |
|---|---|
Molekulargewicht |
547.5 g/mol |
IUPAC-Name |
4-bromo-2-[(4-tert-butylphenyl)sulfonylamino]-N-(3,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C25H27BrN2O5S/c1-25(2,3)16-6-9-21(10-7-16)34(30,31)28-23-12-17(26)8-11-22(23)24(29)27-18-13-19(32-4)15-20(14-18)33-5/h6-15,28H,1-5H3,(H,27,29) |
InChI-Schlüssel |
ZQSBSGNOEZIOTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)C(=O)NC3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


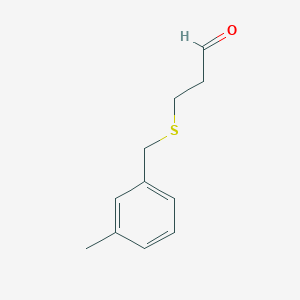
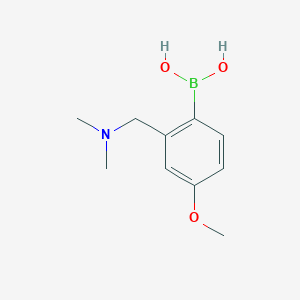
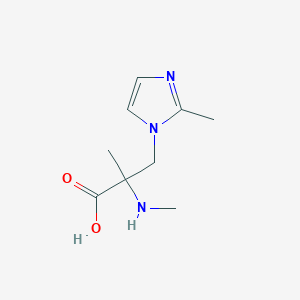
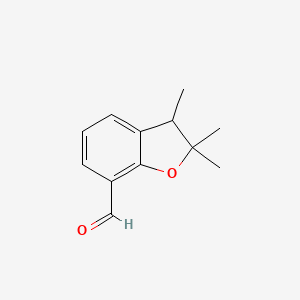
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine](/img/structure/B13639786.png)
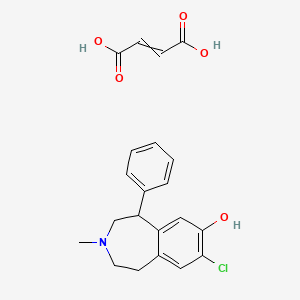
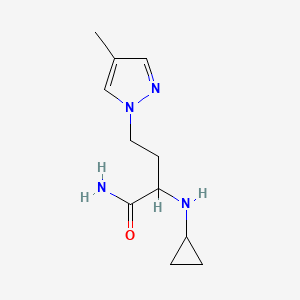
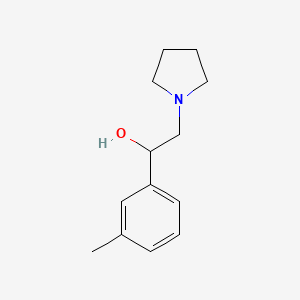
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)

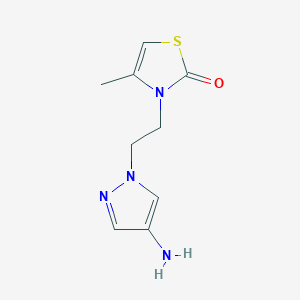
![4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13639820.png)
